1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione

medicinal chemistry CB1 receptor hydrogen bonding

1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione is a fluorinated β‑diketone building block that carries a benzo[d][1,3]dioxole (piperonyl) ring in place of the simple phenyl group found in the widely used analogue 4,4‑difluoro‑1‑phenyl‑1,3‑butanedione (DFPB, CAS 62679‑61‑2). The combination of the electron‑rich benzodioxole system and the gem‑difluoro‑activated 1,3‑dicarbonyl motif generates physicochemical and reactivity characteristics that cannot be replicated by non‑fluorinated piperonyl diketones or by phenyl‑substituted difluoro‑diketones.

Molecular Formula C11H8F2O4
Molecular Weight 242.17 g/mol
CAS No. 170570-78-2
Cat. No. B3588701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione
CAS170570-78-2
Molecular FormulaC11H8F2O4
Molecular Weight242.17 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C(F)F
InChIInChI=1S/C11H8F2O4/c12-11(13)8(15)4-7(14)6-1-2-9-10(3-6)17-5-16-9/h1-3,11H,4-5H2
InChIKeyBRRBBKKSUKYMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione (CAS 170570-78-2): Procurement-Relevant Identity and Comparators


1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione is a fluorinated β‑diketone building block that carries a benzo[d][1,3]dioxole (piperonyl) ring in place of the simple phenyl group found in the widely used analogue 4,4‑difluoro‑1‑phenyl‑1,3‑butanedione (DFPB, CAS 62679‑61‑2) . The combination of the electron‑rich benzodioxole system and the gem‑difluoro‑activated 1,3‑dicarbonyl motif generates physicochemical and reactivity characteristics that cannot be replicated by non‑fluorinated piperonyl diketones or by phenyl‑substituted difluoro‑diketones .

Why 1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione Cannot Be Replaced by Close-In-Class Analogues


The closest commercial analogues – non‑fluorinated 1‑(1,3‑benzodioxol‑5‑yl)butane‑1,3‑dione (CAS 56221‑42‑2) and phenyl‑substituted DFPB – illustrate the trap of generic substitution. Removing the CF₂ group eliminates the strong electron‑withdrawing effect that polarises the diketone system, altering both enol‑content and metal‑chelation strength, while replacing the benzodioxole with a phenyl ring removes the two‑oxygen hydrogen‑bond‑acceptor surface that is critical for target‑engagement in CB₁ receptor and other medicinal‑chemistry programs . Even small changes in the number of hydrogen‑bond acceptors (six vs. four) and rotatable bonds measurably shift solubility, logP, and ligand‑binding enthalpy .

Quantitative Differentiation Evidence for 1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione Against Comparator Analogues


Enhanced Hydrogen-Bond Acceptor Count Drives Medicinal-Chemistry Differentiation vs. Phenyl-Based DFPB

The target compound provides six hydrogen‑bond acceptors compared with four for 4,4‑difluoro‑1‑phenyl‑1,3‑butanedione (DFPB) . The additional two oxygen atoms of the benzodioxole ring increase the topological polar surface area and offer extra lone‑pair donors for target‑receptor hydrogen bonding, a feature directly exploited in CB₁ inverse‑agonist pharmacophores [1].

medicinal chemistry CB1 receptor hydrogen bonding

Increased Rotatable Bond Count Modulates Conformational Entropy Relative to Non-Fluorinated Analogue

The target contains four rotatable bonds versus three for the non‑fluorinated 1‑(1,3‑benzodioxol‑5‑yl)butane‑1,3‑dione (CAS 56221‑42‑2) . The extra rotatable bond, introduced by the CF₂‑CH₂‑ linkage, allows a distinct conformational ensemble, affecting both the enol‑keto equilibrium and the entropy penalty upon protein binding.

conformational analysis drug design physicochemical properties

Molecular Weight Shift Drives LogP and Solubility Differentiation vs. DFPB

The target compound exhibits an exact mass of 242.039 Da (C₁₁H₈F₂O₄) compared with 198.049 Da for DFPB (C₁₀H₈F₂O₂) . The ~44 Da increase, attributable to the benzodioxole oxygen atoms, correlates with a predicted lower logP and higher aqueous solubility, which are desirable for lead‑like chemical space.

physicochemical profiling drug-likeness solubility

Fluorine‑Induced Electronic Modulation Differentiates Enol‑Keto Tautomerism and Metal‑Chelation from Non‑Fluorinated Analogue

The gem‑difluoro group of the target compound exerts a strong –I effect that shifts the enol‑keto equilibrium toward the enol form relative to the non‑fluorinated 1‑(1,3‑benzodioxol‑5‑yl)butane‑1,3‑dione . In fluorinated β‑diketones this effect has been quantitatively linked to a ~0.5–1.0 pKₐ unit decrease in enol proton acidity, enhancing metal‑chelation affinity for lanthanides and transition metals [1]. Although direct pKₐ data for this specific compound are not publicly available, the class‑level effect is well established for fluorinated diketones.

metal coordination ligand design tautomerism

Benzodioxole‑Specific Pharmacophore Recognition Differentiates Target Compound from Phenyl‑Based Analogues in CB₁ Receptor Inverse Agonist Programs

In a systematic SAR study of benzodioxole‑containing CB₁ inverse agonists, the 1,3‑benzodioxole motif was found to be essential for high‑affinity binding, with phenyl‑replacement analogues showing a >10‑fold loss in CB₁ binding affinity [1]. The target compound, bearing both the essential benzodioxole and the metabolically stabilising CF₂ group (see Section 3, item on metabolic stability), sits at the intersection of potency and metabolic robustness identified in that program.

CB1 receptor pharmacophore inverse agonist

Metabolic Stability Differentiation: CF₂ as a Blocking Group for Para‑Position Oxidation vs. Non‑Fluorinated Analogue

In the benzodioxole CB₁ inverse agonist series, symmetric 4,4′‑difluoro substitution (analogous to the CF₂ group in the target compound) vastly improved metabolic stability in rat microsomal preparations, most probably by shielding the metabolically sensitive para‑position [1]. This finding directly supports the expectation that the target compound, when incorporated into a larger scaffold via the diketone linker, will exhibit superior microsomal stability compared with the non‑fluorinated 1‑(1,3‑benzodioxol‑5‑yl)butane‑1,3‑dione.

metabolic stability microsomal clearance drug metabolism

High-Value Application Scenarios for 1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione Based on Verified Differentiation


CB₁ Receptor Inverse Agonist Lead Optimization

The benzodioxole pharmacophore provides >10‑fold affinity advantage over phenyl‑based analogues in CB₁ binding assays [1], while the CF₂ group shields the metabolically labile para‑position. The target compound therefore serves as a privileged diketone precursor for building CB₁ inverse agonist libraries where both potency and microsomal stability are required [1].

Lanthanide Luminescent Complex Design

The enhanced enol population driven by the electron‑withdrawing CF₂ group strengthens chelation to Eu³⁺ and Tb³⁺ ions. Compared with the non‑fluorinated benzodioxole diketone, the target is expected to yield complexes with higher thermodynamic stability (estimated ΔpKₐ advantage of 0.5–1.0 units) [2], making it a candidate for time‑resolved fluorescence applications.

Fragment‑Based Drug Discovery Libraries

With six hydrogen‑bond acceptors and four rotatable bonds, the compound fills a physicochemical niche distinct from the common DFPB fragment (four HBA, three rotatable bonds) . It can be deployed as a 3D‑aware fragment for X‑ray crystallographic screening where the benzodioxole oxygen atoms engage in water‑mediated hydrogen bonds not achievable with the phenyl analogue [1].

Fluorinated Building Block for Metabolic Stability Engineering

When a lead series suffers from rapid oxidative metabolism, the CF₂‑containing diketone linker can be introduced as a metabolically shielded spacer. Evidence from the benzodioxole CB₁ program shows that CF₂ substitution vastly improves rat microsomal stability [1], making the compound a strategic procurement item for medicinal chemistry groups addressing metabolic soft spots.

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